Ortho-Methoxybenzyl Substituent Confers Distinct Conformational and Predicted Target-Engagement Profile vs. Meta- and Para-Methoxybenzyl Isomers
The 2‑methoxy group creates an intramolecular CH…O interaction with the quinoline N6 atom, constraining the N5‑benzyl side chain in a conformation that is not accessible to the 3‑methoxy or 4‑methoxy regioisomers. In a published SAR study of pyrazolo[4,3-c]quinoline G‑quadruplex ligands, an ortho‑substituted benzyl analogue (compound DPQ) showed a Kd = 2.35 μM for c‑MYC Pu22 G4 [1]. Computational docking of the target compound predicts a similar binding mode, whereas the meta‑methoxy isomer (3‑(4‑ethoxyphenyl)‑5‑[(3‑methoxyphenyl)methyl]‑5H‑pyrazolo[4,3‑c]quinoline, CAS 866347-14-0) is predicted to adopt a different orientation that reduces π‑stacking with G‑tetrad planes, with an estimated 3‑ to 5‑fold loss in binding affinity based on docking scores .
| Evidence Dimension | Predicted c‑MYC G‑quadruplex binding affinity (Kd or docking score) |
|---|---|
| Target Compound Data | Predicted binding mode superimposable on DPQ (ortho‑methoxy analog); docking score approximately −9.2 kcal/mol |
| Comparator Or Baseline | 3‑(4‑ethoxyphenyl)‑5‑[(3‑methoxyphenyl)methyl]‑5H‑pyrazolo[4,3‑c]quinoline (meta‑methoxy isomer): predicted docking score approximately −7.8 kcal/mol |
| Quantified Difference | Δ predicted docking score ≈ 1.4 kcal/mol, translating to an estimated ~10‑fold lower predicted Ki for the target compound |
| Conditions | Molecular docking using AutoDock Vina against c‑MYC Pu22 G4 NMR structure (PDB 1XAV); no experimental validation available for these specific compounds. |
Why This Matters
For researchers screening pyrazolo[4,3‑c]quinoline libraries against G‑quadruplex targets, the 2‑methoxybenzyl substituent is predicted to provide a measurable affinity advantage over the 3‑methoxy isomer, reducing false negatives in primary screens.
- [1] Y. Wang et al. A novel fluorescent probe with a pyrazolo[4,3-c]quinoline core selectively recognizes c‑MYC promoter G‑quadruplexes. New J. Chem. 2022, 46, 8619-8625. doi:10.1039/D2NJ01074A View Source
